3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid
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Overview
Description
3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid is an organic compound with a complex structure that includes a benzofuran ring, a carboxylic acid group, and a styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-: This compound has a similar structure but differs in the ester group instead of the carboxylic acid group.
Methyl (E)-p-methoxycinnamate: Another similar compound with a methoxy group and a cinnamate structure.
Uniqueness
3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid is unique due to its benzofuran ring and carboxylic acid group, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63405-26-5 |
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Molecular Formula |
C24H18O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C24H18O4/c1-27-18-13-11-17(12-14-18)20(16-7-3-2-4-8-16)15-21-19-9-5-6-10-22(19)28-23(21)24(25)26/h2-15H,1H3,(H,25,26)/b20-15+ |
InChI Key |
DWNQCEQPNYHSJX-HMMYKYKNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=C(OC3=CC=CC=C32)C(=O)O)/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=C(OC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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